

Comprehensive Spectral Characterization of N-(4-Hydroxy-1-naphthyl)acrylamide

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Compound of Interest

Compound Name: *N-(4-Hydroxy-1-naphthyl)acrylamide*

CAS No.: 83968-63-2

Cat. No.: B12647551

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Introduction & Application Scope

N-(4-Hydroxy-1-naphthyl)acrylamide (4-HNA) is a bifunctional naphthalene derivative serving as a critical intermediate in the synthesis of functional polymers, molecularly imprinted polymers (MIPs), and as a specialized stationary phase ligand in HPLC. Its structure combines an electron-rich naphthol core with a reactive acrylamide "warhead," allowing for covalent incorporation into polymeric matrices while retaining a pH-sensitive phenolic moiety.

Key Physicochemical Identifiers:

- CAS Number: 83968-63-2[1][2]

- Molecular Formula:

[2]

- Molecular Weight: 213.23 g/mol

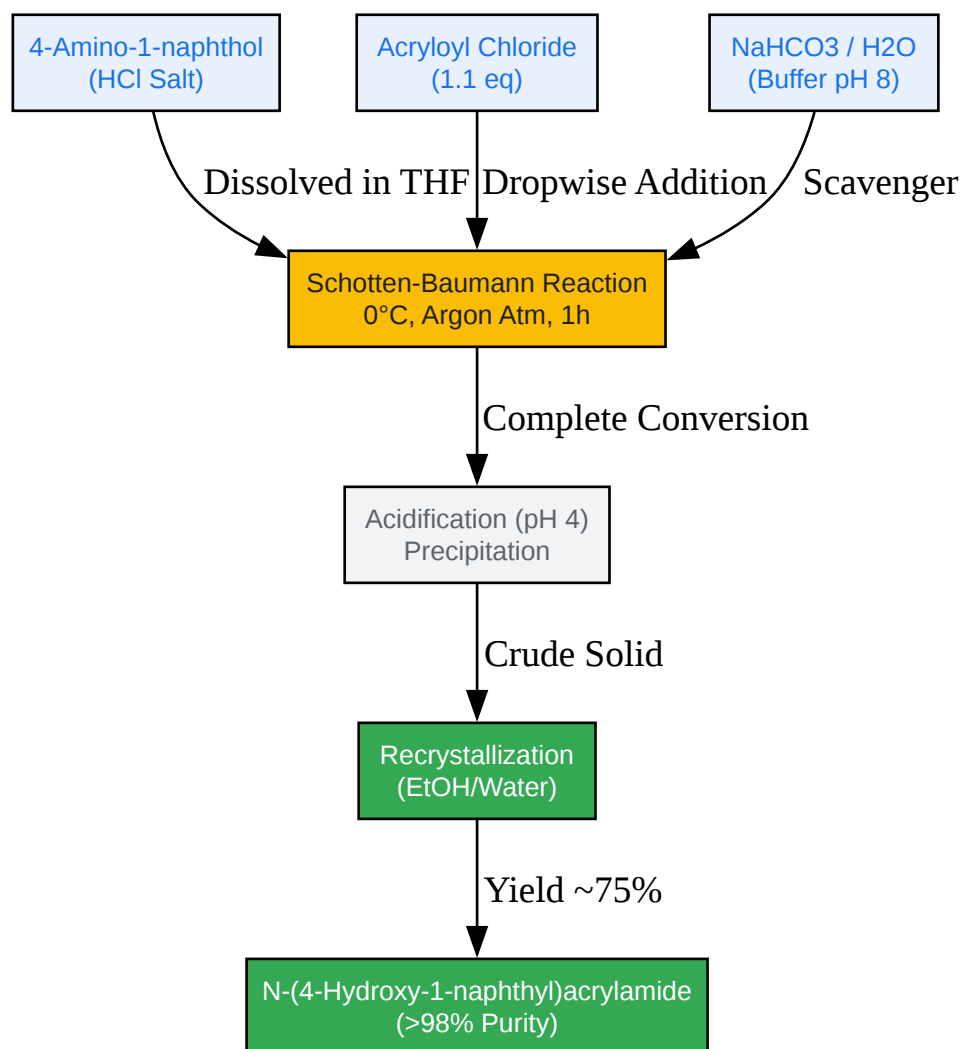
- IUPAC Name: N-(4-hydroxynaphthalen-1-yl)prop-2-enamide[2]

Synthesis & Experimental Protocols

To obtain high-purity spectral data, the compound must be synthesized under strictly controlled conditions due to the oxidation sensitivity of the 4-amino-1-naphthol precursor.

Synthesis Workflow (DOT Diagram)

The following directed graph illustrates the critical path for the synthesis and purification of 4-HNA, emphasizing the prevention of quinone formation.



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Figure 1: Synthesis workflow for **N-(4-Hydroxy-1-naphthyl)acrylamide** via Schotten-Baumann acylation.

Detailed Synthesis Protocol

Objective: Selective N-acylation of 4-amino-1-naphthol without O-acylation or oxidation.

- Preparation: Charge a 3-neck flask with 4-amino-1-naphthol hydrochloride (10 mmol) and deoxygenated water/THF (1:1 v/v). Maintain an argon blanket.
- Buffering: Add Sodium Bicarbonate (, 25 mmol) to neutralize the HCl salt and buffer the solution. Cool to 0°C.[3]
- Acylation: Add Acryloyl chloride (11 mmol) dropwise over 30 minutes. The slow addition prevents exotherms that promote polymerization.
- Monitoring: Monitor via TLC (EtOAc:Hexane 1:1). The amine (low) should disappear, replaced by the amide (intermediate).
- Workup: Acidify the mixture to pH 4 with 1M HCl to protonate the phenolic group and precipitate the product. Filter the solid.[3]
- Purification: Recrystallize immediately from ethanol/water to remove any oxidized quinone byproducts (which appear purple/black).

Spectral Data Characterization

The following data represents the characteristic signals for 4-HNA.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

is preferred due to the solubility of the naphthol moiety and the exchangeable protons.

Table 1:

H NMR Data (500 MHz, DMSO-

)

Position	Shift (, ppm)	Multiplicity	Integration	Assignment
NH	9.85	Singlet (br)	1H	Amide Proton (Exchangeable)
OH	9.60	Singlet (br)	1H	Phenolic Proton (Exchangeable)
H-2	7.65	Doublet (Hz)	1H	Naphthyl (Ortho to Amide)
H-3	6.95	Doublet (Hz)	1H	Naphthyl (Ortho to OH)
H-5/H-8	8.10 - 7.95	Multiplet	2H	Naphthyl (Peri positions)
H-6/H-7	7.55 - 7.45	Multiplet	2H	Naphthyl (Mid-ring)
Vinyl-H	6.55	dd (Hz)	1H	Acryloyl (-CH=)
Vinyl-H	6.25	dd (Hz)	1H	Acryloyl (=CH trans)
Vinyl-H	5.75	dd (Hz)	1H	Acryloyl (=CH cis)

Interpretation Logic:

- The Amide NH is significantly deshielded due to the electron-withdrawing carbonyl and the aromatic ring current.

- The Acryloyl system shows a characteristic AMX or ABC pattern. The coupling constants (Hz for trans, Hz for cis) confirm the vinyl group integrity.
- H-2 and H-3 show strong ortho coupling. H-3 is shielded (shifted upfield to ~6.95 ppm) by the electron-donating hydroxyl group, while H-2 is deshielded by the amide.

Table 2:

C NMR Data (125 MHz, DMSO-

)

Carbon Type	Shift (, ppm)	Assignment
C=O	163.5	Amide Carbonyl
C-OH	152.0	C-4 (Phenolic)
C-N	126.5	C-1 (Amide bearing)
Vinyl CH	131.5	Acryloyl (-CH=)
Vinyl CH	126.8	Acryloyl (=CH)
Ar-C	120 - 130	Naphthalene backbone carbons

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the secondary amide and the phenol without ester contaminants.

Table 3: Key IR Absorption Bands (KBr Pellet)

Wavenumber ()	Functional Group	Vibrational Mode
3250 - 3400	O-H / N-H	Broad stretching (H-bonded)
1655	C=O (Amide I)	Strong stretching
1620	C=C	Vinyl stretching (conjugation lowers freq.)
1540	N-H (Amide II)	Bending
1235	C-O	Phenolic C-O stretch

Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) or LC-MS.

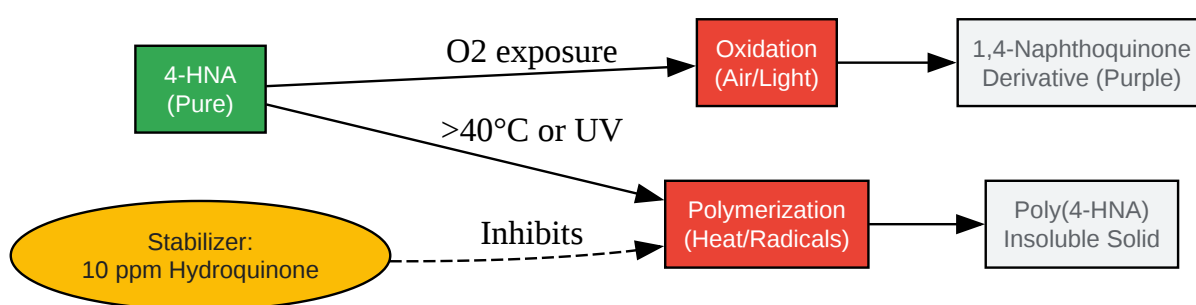
- Molecular Ion (): 213.2
- Protonated Ion (): 214.2
- Sodium Adduct (): 236.2
- Fragmentation Pattern:
 - 214
159 (Loss of acryloyl group, formation of 4-amino-1-naphthol cation).
 - 159
131 (Loss of CO from the naphthol ring).

Analytical Validation & Handling

The primary challenge with 4-HNA is its susceptibility to oxidation (turning into naphthoquinone derivatives) and spontaneous polymerization.

Stability Signaling Pathway (DOT Diagram)

This diagram illustrates the degradation pathways that must be inhibited during storage and analysis.



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Figure 2: Degradation pathways of **N-(4-Hydroxy-1-naphthyl)acrylamide** and mitigation strategies.

HPLC Method for Purity Check

To verify spectral data, purity must be confirmed chromatographically.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm).
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.
 - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 10% B to 90% B over 15 minutes.

- Detection: UV at 254 nm (aromatic) and 210 nm (amide).
- Retention Time: 4-HNA elutes earlier than N-(1-naphthyl)acrylamide due to the hydrophilic hydroxyl group.

References

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